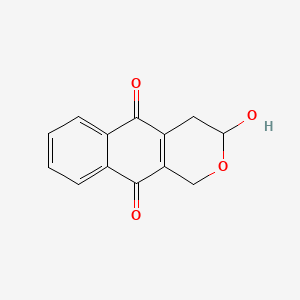
Psychorubrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psychorubrin is a natural product found in Psychotria asiatica and Psychotria rubra with data available.
Applications De Recherche Scientifique
Antibacterial and Antibiofilm Activities of Psychorubrin
Antimicrobial Applications Psychorubrin, a natural pyranonaphthoquinone, exhibits potent antimicrobial activities. Its efficacy against various bacteria, especially Gram-positive strains, has been documented. Psychorubrin demonstrates a time-dependent kinetic of bacterial killing and increased nucleotide leakage, indicating its effectiveness against bacteria in both planktonic and biofilm forms. It's particularly active against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus pyogenes. Moreover, psychorubrin disrupts biofilm composition by reducing carbohydrates and proteins in the biofilm matrix, suggesting its potential as a novel antimicrobial agent (A. Lemos et al., 2018).
Antitumor, Antibiotic, and Antileishmanial Properties
Antitumor and Antileishmanial Potential Psychorubrin, identified in Mitracarpus frigidus, has shown significant bioactivity against various biological targets. It exhibits notable antitumor properties, with promising inhibitory concentrations (IC50) against different tumor cell lines like HL60, Jurkat, and MCF-7. Additionally, psychorubrin demonstrates antimicrobial activity, particularly against Cryptococcus neoformans. Its antileishmanial potential is also significant, with effective IC50 values against several Leishmania species. These findings underscore psychorubrin's potential for further development in therapeutic applications (R. Fabri et al., 2012).
Propriétés
Numéro CAS |
110271-41-5 |
|---|---|
Nom du produit |
Psychorubrin |
Formule moléculaire |
C13H10O4 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
3-hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C13H10O4/c14-11-5-9-10(6-17-11)13(16)8-4-2-1-3-7(8)12(9)15/h1-4,11,14H,5-6H2 |
Clé InChI |
REQISTGTAMMJHO-UHFFFAOYSA-N |
SMILES |
C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O |
SMILES canonique |
C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O |
Synonymes |
Chiu Chieh Mu psychorubrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



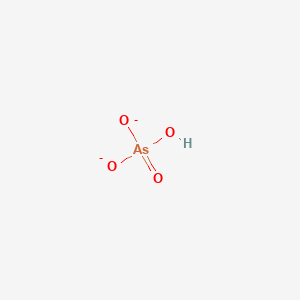
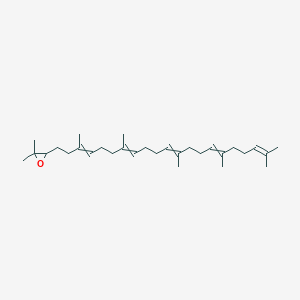
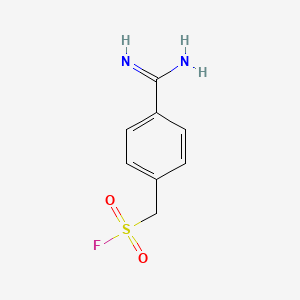

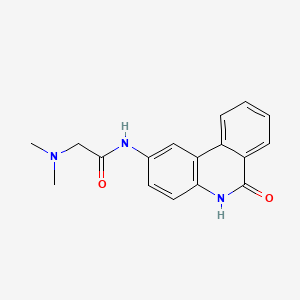
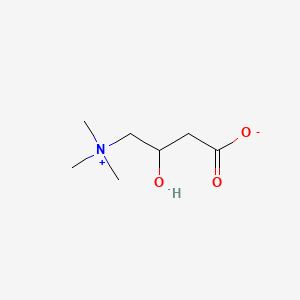
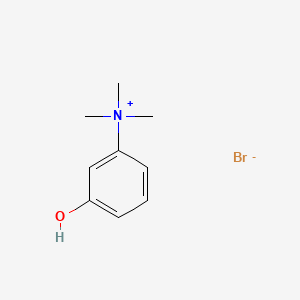
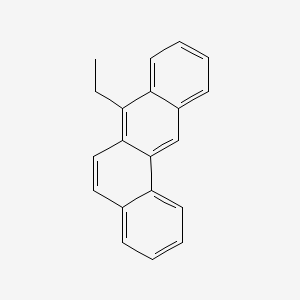
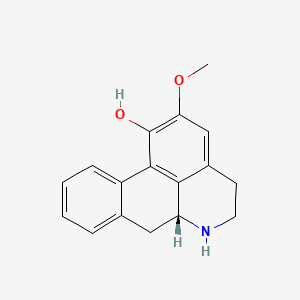
![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)
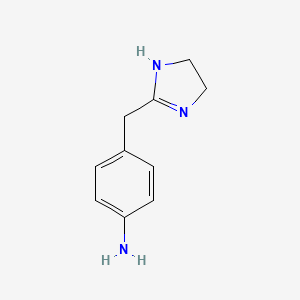
![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)
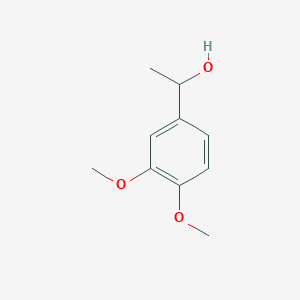
![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)